Poly(Fe-btpyb) Purple

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

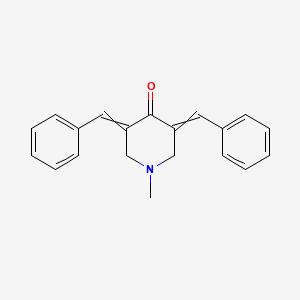

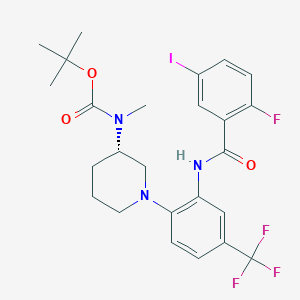

Poly(Fe-btpyb) Purple is a metallo-supramolecular polymer that contains iron ions and exhibits a distinctive purple color. This compound is known for its electrochromic properties, which means it can change color when an electric voltage is applied. It is primarily used in research and development for its unique optical and electrochemical characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Poly(Fe-btpyb) Purple is synthesized through the complexation of iron ions with multitopic organic ligands. The typical synthetic route involves the use of iron(II) salts and bis(terpyridine) ligands. The reaction is carried out in a solvent such as methanol, and the resulting polymer is purified and isolated as a solid .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of this compound for research purposes involves standard laboratory techniques such as solution mixing, filtration, and drying under inert gas conditions to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

Poly(Fe-btpyb) Purple undergoes several types of chemical reactions, including:

Reduction: The reverse process, where iron(III) ions are reduced back to iron(II) ions, restores the purple color.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are the oxidized and reduced forms of the polymer, which exhibit different colors due to changes in the metal-to-ligand charge transfer (MLCT) absorption .

Scientific Research Applications

Poly(Fe-btpyb) Purple has a wide range of scientific research applications, including:

Electrochromic Devices: Used in the fabrication of electrochromic devices for smart windows and light control films.

Optical Materials: Its unique color-changing properties make it suitable for use in optical sensors and display technologies.

Catalysis: The polymer can act as a catalyst in certain chemical reactions due to the presence of iron ions.

Chemical Sensors: Its electrochemical properties are utilized in the development of chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of Poly(Fe-btpyb) Purple involves the metal-to-ligand charge transfer (MLCT) transition. The purple color is due to the absorption of light around 580 nm, which corresponds to the MLCT transition from iron(II) to the ligand. When an electric voltage is applied, the iron(II) ions are oxidized to iron(III) ions, causing the MLCT absorption to disappear and the color to change to colorless . This process is reversible, allowing the polymer to switch back to its original color upon reduction .

Comparison with Similar Compounds

Poly(Fe-btpyb) Purple is unique due to its specific combination of iron ions and bis(terpyridine) ligands, which confer its distinctive electrochromic properties. Similar compounds include:

1,4-Di[2,2’6’,2’‘-terpyridin]-4’-ylbenzene: Another metallo-supramolecular polymer with electrochromic properties.

1,1’-Dibenzyl-4,4’-bipyridinium Dichloride: Known for its electrochemical properties.

6’,6’‘-Di(pyridin-2-yl)-2,2’4’,4’‘2’‘,2’‘’-quaterpyridine: Exhibits similar coordination chemistry with metal ions.

This compound stands out due to its high molar extinction coefficient and the stability of its electrochromic properties, making it particularly suitable for applications in smart windows and light control technologies .

Properties

Molecular Formula |

C38H29FeN6O2+ |

|---|---|

Molecular Weight |

657.5 g/mol |

IUPAC Name |

2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;acetate |

InChI |

InChI=1S/C21H15N3.C15H11N3.C2H4O2.Fe/c1-2-8-16(9-3-1)17-14-20(18-10-4-6-12-22-18)24-21(15-17)19-11-5-7-13-23-19;1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;1-2(3)4;/h1-15H;1-11H;1H3,(H,3,4);/q;;;+2/p-1 |

InChI Key |

GJMMXHUOJGMIDN-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4.C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[Fe+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione](/img/structure/B14079897.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14079924.png)

![N-ethyl-5-fluoro-2-{[5-(2-{6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-yl}-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl]oxy}-N-(propan-2-yl)benzamide](/img/structure/B14079930.png)

![trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B14079931.png)

![7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079937.png)